molecular formula C17H14Cl2F3NO2 B11705108 4-(2,4-dichlorophenoxy)-N-[2-(trifluoromethyl)phenyl]butanamide

4-(2,4-dichlorophenoxy)-N-[2-(trifluoromethyl)phenyl]butanamide

Cat. No.: B11705108
M. Wt: 392.2 g/mol
InChI Key: QQXTVFRDLNYOCE-UHFFFAOYSA-N
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Description

4-(2,4-dichlorophenoxy)-N-[2-(trifluoromethyl)phenyl]butanamide is a synthetic organic compound that features both dichlorophenoxy and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenoxy)-N-[2-(trifluoromethyl)phenyl]butanamide typically involves the reaction of 2,4-dichlorophenol with 4-chlorobutyryl chloride to form an intermediate, which is then reacted with 2-(trifluoromethyl)aniline to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorophenoxy)-N-[2-(trifluoromethyl)phenyl]butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(2,4-dichlorophenoxy)-N-[2-(trifluoromethyl)phenyl]butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or herbicidal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenoxy)-N-[2-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets. The dichlorophenoxy group can interact with enzymes or receptors, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-dichlorophenoxy)-2-(trifluoromethyl)aniline
  • 4-chloro-2-(trifluoromethyl)phenyl isocyanate
  • Trifluoromethyl phenyl sulfone

Uniqueness

4-(2,4-dichlorophenoxy)-N-[2-(trifluoromethyl)phenyl]butanamide is unique due to the combination of its dichlorophenoxy and trifluoromethylphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

4-(2,4-Dichlorophenoxy)-N-[2-(trifluoromethyl)phenyl]butanamide, commonly referred to as a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, toxicological effects, and relevant case studies.

  • Molecular Formula : C17H14Cl2F3NO2
  • Molecular Weight : 385.20 g/mol
  • CAS Number : 300825-89-2

The compound's biological activity can be attributed to its structure, which allows it to interact with various biological systems:

  • Herbicidal Activity : As a derivative of 2,4-D, this compound exhibits herbicidal properties by mimicking plant hormones (auxins), leading to uncontrolled growth and eventual plant death.
  • Cellular Interaction : It has been shown to affect mitochondrial function in isolated rat liver mitochondria, impacting ATP levels and membrane potential without significant oxidative stress induction .
  • Toxicological Effects : The compound's toxicity appears to be concentration-dependent, particularly affecting mitochondrial membrane integrity and function .

In Vitro Studies

Research has demonstrated that this compound can induce cellular changes indicative of herbicidal activity. For instance, studies on isolated mitochondria showed that the compound could alter mitochondrial ATP synthesis and membrane potential at varying concentrations .

Case Studies

  • Toxicological Evaluation : A study evaluated the effects of 2,4-D formulations on rat liver mitochondria. The findings indicated that both isolated and formulated products impacted mitochondrial function significantly, with the formulated product showing toxicity at lower concentrations compared to its isolated counterpart .
    Concentration (μM)Effect on ATP LevelsMembrane Potential
    0.4Significant decreaseNotable dissipation
    10Moderate decreaseSignificant dissipation
  • Environmental Impact : Research into the environmental persistence of herbicides like 2,4-D has highlighted the importance of assessing not just active ingredients but also their formulations and metabolites in ecological studies .

Properties

Molecular Formula

C17H14Cl2F3NO2

Molecular Weight

392.2 g/mol

IUPAC Name

4-(2,4-dichlorophenoxy)-N-[2-(trifluoromethyl)phenyl]butanamide

InChI

InChI=1S/C17H14Cl2F3NO2/c18-11-7-8-15(13(19)10-11)25-9-3-6-16(24)23-14-5-2-1-4-12(14)17(20,21)22/h1-2,4-5,7-8,10H,3,6,9H2,(H,23,24)

InChI Key

QQXTVFRDLNYOCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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